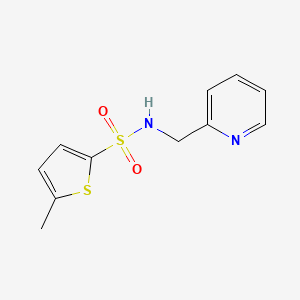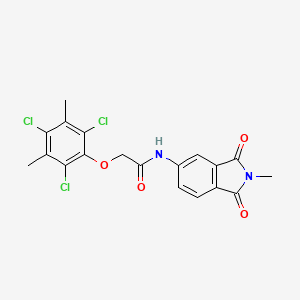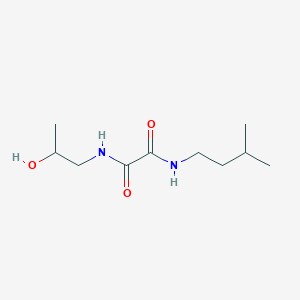
5-methyl-N-(2-pyridinylmethyl)-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(2-pyridinylmethyl)-2-thiophenesulfonamide, also known as PNU-282987, is a chemical compound that belongs to the class of nicotinic acetylcholine receptor agonists. It is a selective agonist of α7 nicotinic acetylcholine receptors, which are widely distributed in the central nervous system and play an important role in various physiological and pathological processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-pyridinylmethyl)-2-thiophenesulfonamide is through its selective agonist activity on α7 nicotinic acetylcholine receptors. Activation of these receptors leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which play important roles in regulating neuronal activity and modulating cognitive and emotional processes. 5-methyl-N-(2-pyridinylmethyl)-2-thiophenesulfonamide has been shown to enhance cognitive function, reduce inflammation and oxidative stress, and improve synaptic plasticity and neuroprotection.
Biochemical and Physiological Effects:
5-methyl-N-(2-pyridinylmethyl)-2-thiophenesulfonamide has several biochemical and physiological effects, including modulation of neurotransmitter release, regulation of synaptic plasticity, reduction of oxidative stress and inflammation, and improvement of neuroprotection. It has been shown to enhance cognitive function, memory consolidation, and learning ability, as well as reduce anxiety and depression-like behavior in animal models.
Advantages and Limitations for Lab Experiments
5-methyl-N-(2-pyridinylmethyl)-2-thiophenesulfonamide has several advantages for lab experiments, including its selectivity and potency in activating α7 nicotinic acetylcholine receptors, its ability to cross the blood-brain barrier, and its low toxicity and side effects. However, there are also some limitations, such as its relatively short half-life and the need for careful dosing and administration to avoid potential toxicity and adverse effects.
Future Directions
There are several future directions for the research and development of 5-methyl-N-(2-pyridinylmethyl)-2-thiophenesulfonamide, including:
1. Further investigation of its therapeutic potential in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
2. Development of novel analogs and derivatives with improved pharmacokinetic and pharmacodynamic properties.
3. Exploration of its potential as a cognitive enhancer and neuroprotective agent in healthy individuals and aging populations.
4. Investigation of its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease, diabetes, and cancer.
5. Study of its mechanism of action and interaction with other signaling pathways and neurotransmitter systems.
Conclusion:
In conclusion, 5-methyl-N-(2-pyridinylmethyl)-2-thiophenesulfonamide is a selective agonist of α7 nicotinic acetylcholine receptors that has shown potential therapeutic effects in several neurological disorders and has been widely used in scientific research. Its mechanism of action involves modulation of neurotransmitter release and regulation of synaptic plasticity, which leads to enhancement of cognitive function, reduction of inflammation and oxidative stress, and improvement of neuroprotection. There are several advantages and limitations for lab experiments, and several future directions for research and development.
Synthesis Methods
The synthesis method of 5-methyl-N-(2-pyridinylmethyl)-2-thiophenesulfonamide involves several steps, including the reaction of 2-chloro-5-methylthiophene with sodium hydride, followed by the reaction with 2-pyridinemethanol to form 5-methyl-N-(2-pyridinylmethyl)-2-thiophene sulfonamide. The final product is obtained through purification and recrystallization.
Scientific Research Applications
5-methyl-N-(2-pyridinylmethyl)-2-thiophenesulfonamide has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to have potential therapeutic effects in several neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. In addition, 5-methyl-N-(2-pyridinylmethyl)-2-thiophenesulfonamide has been used to study the role of α7 nicotinic acetylcholine receptors in various physiological and pathological processes, such as learning and memory, inflammation, and pain.
properties
IUPAC Name |
5-methyl-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-9-5-6-11(16-9)17(14,15)13-8-10-4-2-3-7-12-10/h2-7,13H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFPIUQGEGIULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
acetate](/img/structure/B5118347.png)
![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)

![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)
![1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)


![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5118402.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5118410.png)


![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-(2-phenoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5118421.png)
